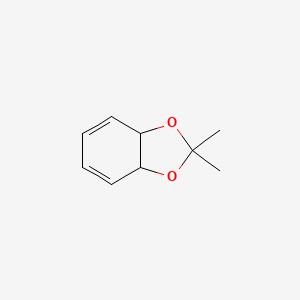
1,3-Benzodioxole, 3a,7a-dihydro-2,2-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzodioxole, 3a,7a-dihydro-2,2-dimethyl- is an organic compound with the molecular formula C9H12O2. It belongs to the class of benzodioxoles, which are characterized by a benzene ring fused to a dioxole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole, 3a,7a-dihydro-2,2-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of catechol with acetone in the presence of an acid catalyst to form the dioxole ring . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of 1,3-Benzodioxole, 3a,7a-dihydro-2,2-dimethyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzodioxole, 3a,7a-dihydro-2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro derivatives or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Aplicaciones Científicas De Investigación
1,3-Benzodioxole, 3a,7a-dihydro-2,2-dimethyl- has several scientific research applications:
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound finds applications in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,3-Benzodioxole, 3a,7a-dihydro-2,2-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its unique structure allows it to bind to specific active sites, influencing the activity of enzymes and other proteins .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzodioxole-5-methanol, 3a,7a-dihydro-2,2-dimethyl-: This compound shares a similar core structure but differs in the presence of a methanol group.
Conduritol A: Another related compound used in organic synthesis and pharmaceutical development.
Uniqueness
1,3-Benzodioxole, 3a,7a-dihydro-2,2-dimethyl- is unique due to its specific structural features and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Propiedades
Fórmula molecular |
C9H12O2 |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole |
InChI |
InChI=1S/C9H12O2/c1-9(2)10-7-5-3-4-6-8(7)11-9/h3-8H,1-2H3 |
Clave InChI |
XLRDXQUMUWLWAY-UHFFFAOYSA-N |
SMILES canónico |
CC1(OC2C=CC=CC2O1)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
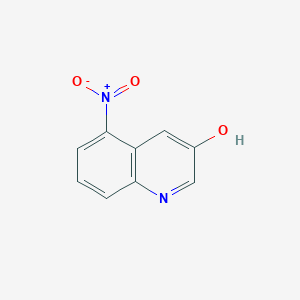
![5-Bromo-1-(2,4-difluorophenyl)-1H-pyrazolo[3,4-B]pyridin-6(7H)-one](/img/structure/B8737635.png)
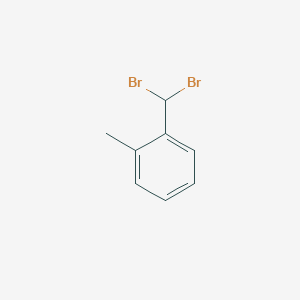
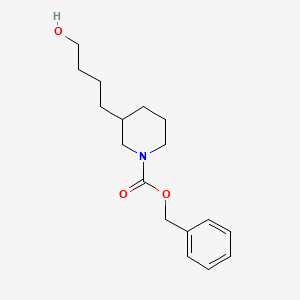

![Bicyclo[3.3.1]non-6-en-3-amine](/img/structure/B8737655.png)



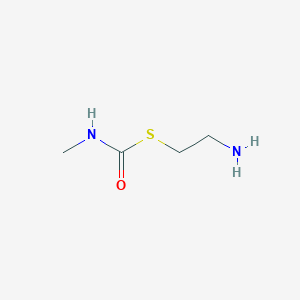
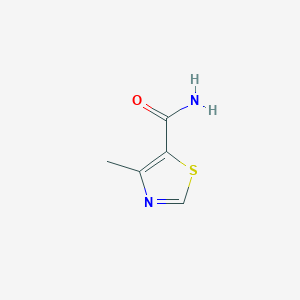
![7-Methoxy-5-methyl-2-phenylpyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B8737698.png)
![N,N,4'-Trimethyl[1,1'-biphenyl]-4-amine](/img/structure/B8737716.png)

